molecular formula C14H11ClO3 B448581 3-[(2-Chlorophenoxy)methyl]benzoic acid CAS No. 30082-45-2

3-[(2-Chlorophenoxy)methyl]benzoic acid

Cat. No.: B448581
CAS No.: 30082-45-2
M. Wt: 262.69g/mol
InChI Key: XRLOVVNQWKZVHK-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]benzoic acid: is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . It is a useful research chemical and is often employed in various scientific studies. The compound consists of a benzoic acid moiety substituted with a 2-chlorophenoxy methyl group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid typically involves the reaction of 2-chlorophenol with benzyl chloride in the presence of a base to form the intermediate 2-chlorophenoxy methylbenzene. This intermediate is then subjected to oxidation to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Chlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom in the 2-chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chlorophenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression.

Comparison with Similar Compounds

  • 4-Chlorophenoxyacetic acid
  • 2,4-Dichlorophenoxyacetic acid
  • 2,4,5-Trichlorophenoxyacetic acid

Comparison: 3-[(2-Chlorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid and a 2-chlorophenoxy group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, while 4-chlorophenoxyacetic acid is primarily used as a herbicide, this compound has broader applications in research and industry.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLOVVNQWKZVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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